Ivabradine IMpurity
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Overview
Description
Ivabradine impurity is a byproduct or degradation product associated with the pharmaceutical compound Ivabradine, which is used primarily for the treatment of chronic heart failure and stable angina. Ivabradine works by selectively inhibiting the “funny” current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility . The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, necessitating thorough analysis and control.
Preparation Methods
The preparation of Ivabradine impurity involves various synthetic routes and reaction conditions. One method includes the use of potassium tert-butoxide and l-bromo-3-chloropropane in the presence of dimethyl formamide to obtain a mixture . The reaction conditions are typically mild, and the process is designed to yield high-purity this compound . Industrial production methods focus on controlling the formation of impurities during the synthesis of Ivabradine to ensure the safety and effectiveness of the final product .
Chemical Reactions Analysis
Ivabradine impurity undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For instance, forced degradation studies have shown that this compound can form through exposure to increased temperature, acid, base, oxidation reagents, and light . Major products formed from these reactions include various degradation compounds such as N-demethylation and N-oxidation products .
Scientific Research Applications
Ivabradine impurity has several scientific research applications, particularly in the field of pharmaceutical research. It is used in analytical testing to detect, identify, and measure pharmaceutical impurities . This includes applications in product development, quality control, method validation, and stability studies . Additionally, this compound is useful in the identification of unknown impurities and the assessment of genotoxic potential . Its role in ensuring the quality and safety of medicines makes it a valuable tool in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of Ivabradine impurity is closely related to that of Ivabradine itself. Ivabradine acts by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If channels, within the sinoatrial node of cardiac tissue . This inhibition disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the sinoatrial node, and ultimately reducing heart rate . The impurity itself may not have a direct therapeutic effect but is crucial in understanding the stability and safety of the parent compound.
Comparison with Similar Compounds
Ivabradine impurity can be compared with other similar compounds, such as 1-Oxo Ivabradine Hydrochloride, 7-Demethyl Ivabradine, and 8-Demethyl Ivabradine . These compounds share similar chemical structures and properties but differ in their specific impurities and degradation products. The uniqueness of this compound lies in its specific formation pathways and its role in the quality control of Ivabradine hydrochloride . Understanding these similarities and differences is essential for comprehensive pharmaceutical analysis and ensuring the safety and efficacy of the drug.
Properties
Molecular Formula |
C27H35ClN2O6 |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H |
InChI Key |
GSZCZNYQYXAECA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Origin of Product |
United States |
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